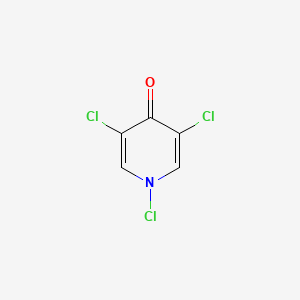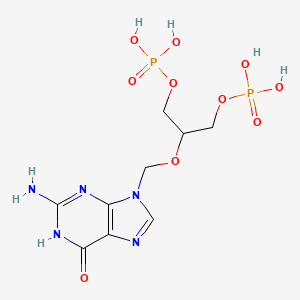
(2-Butoxyethyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion. This compound is part of a broader class of phosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-butoxyethyl bromide. The reaction is carried out in an appropriate solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the 2-butoxyethyl bromide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized using microwave irradiation. This method significantly reduces reaction times and increases yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave conditions, resulting in high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Butoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions due to the presence of the phosphonium cation. It can also participate in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Wittig Reaction: The compound reacts with carbonyl compounds (aldehydes or ketones) in the presence of a strong base like butyl lithium (BuLi) to form alkenes.
Major Products
Substitution Reactions: The major products are typically phosphonium salts with different alkyl groups.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
Aplicaciones Científicas De Investigación
(2-Butoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: Phosphonium salts, including this compound, are used in the study of mitochondrial function due to their ability to accumulate in mitochondria.
Medicine: These compounds are explored for their potential use in drug delivery systems, particularly targeting mitochondria.
Industry: It is used in the modification of polymers and nanocomposites.
Mecanismo De Acción
The primary mechanism of action for (2-Butoxyethyl)(triphenyl)phosphanium bromide involves its role as a Wittig reagent. The compound forms a phosphonium ylide upon deprotonation, which then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate and an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Butoxyethyl)(triphenyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts different solubility and reactivity characteristics compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
92777-89-4 |
|---|---|
Fórmula molecular |
C24H28BrOP |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2-butoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28OP.BrH/c1-2-3-19-25-20-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,2-3,19-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OZQFNIMOOOCMLZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)


![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)



![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)

![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)

![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
